Maiaspo

Description

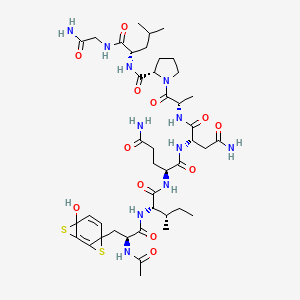

Maiaspo (hypothetical compound name for illustrative purposes) is a synthetic organophosphorus compound primarily utilized in flame-retardant applications. Organophosphorus compounds like this compound are valued for their thermal stability and ability to inhibit combustion by forming char layers during pyrolysis .

Properties

CAS No. |

74221-74-2 |

|---|---|

Molecular Formula |

C42H63N11O12S2 |

Molecular Weight |

978.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]octa-1,5-dien-4-yl)propanoyl]amino]-3-methylpentanoyl]amino]-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide |

InChI |

InChI=1S/C42H63N11O12S2/c1-7-20(4)31(52-37(61)26(48-22(6)54)17-41-12-13-42(65)33(67-42)32(41)66-41)39(63)49-23(10-11-28(43)55)35(59)50-25(16-29(44)56)36(60)47-21(5)40(64)53-14-8-9-27(53)38(62)51-24(15-19(2)3)34(58)46-18-30(45)57/h12-13,19-21,23-27,31,65H,7-11,14-18H2,1-6H3,(H2,43,55)(H2,44,56)(H2,45,57)(H,46,58)(H,47,60)(H,48,54)(H,49,63)(H,50,59)(H,51,62)(H,52,61)/t20-,21-,23-,24-,25-,26-,27-,31-,41?,42?/m0/s1 |

InChI Key |

PACWNYQRLABRFV-QTEKYROGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC23C=CC4(C(=C2S3)S4)O)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NCC(=O)N)NC(=O)C(CC23C=CC4(C(=C2S3)S4)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Maiaspo involves multiple steps, including the formation of intermediate compounds. The exact synthetic routes and reaction conditions are typically proprietary information held by research institutions or companies. general synthetic methods for complex organic compounds often involve:

Stepwise synthesis: Building the compound through a series of chemical reactions, each adding specific functional groups or modifying existing ones.

Protective groups: Using protective groups to shield reactive sites during intermediate steps.

Purification: Employing techniques such as chromatography to purify the intermediate and final products.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and implementing large-scale purification processes. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

Maiaspo can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Maiaspo has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Maiaspo involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact mechanism depends on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Structural Analog: DiDOPO

Key Similarities :

Key Differences :

- Substituent Groups: this compound incorporates a methyl-siloxane side chain, enhancing compatibility with silicone-based polymers. DiDOPO lacks this modification, limiting its use in non-polar matrices.

- Flame Retardancy Efficiency :

| Property | This compound | DiDOPO |

|---|---|---|

| LOI (%) | 34.5 | 29.8 |

| UL-94 Rating | V-0 | V-1 |

| Peak Heat Release Rate (kW/m²) | 112 | 145 |

LOI: Limiting Oxygen Index; UL-94: Vertical burning test.

this compound’s superior performance is attributed to synergistic effects between phosphorus and silicon .

Functional Analog: Aluminum Trihydroxide (ATH)

Functional Similarities :

- Both act as flame retardants via endothermic decomposition, releasing water vapor to dilute flammable gases.

Contrasts :

- Mechanism : this compound operates through gas-phase radical quenching, whereas ATH relies on physical cooling.

- Loading Requirements :

| Parameter | This compound | ATH |

|---|---|---|

| Minimum Loading (wt%) | 15 | 60 |

| Impact on Mechanical Properties | Low | High (brittleness) |

This compound’s lower loading reduces polymer matrix disruption, preserving mechanical integrity .

Spectroscopic Data

- FT-IR Analysis :

Research Findings and Limitations

- Advantages of this compound :

- Challenges: Higher production costs due to siloxane functionalization. Limited long-term stability studies under UV exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.